molecular formula C8H10ClNO B1372739 (S)-2-Amino-2-(4-chlorophenyl)ethanol CAS No. 191109-51-0

(S)-2-Amino-2-(4-chlorophenyl)ethanol

Cat. No.: B1372739
CAS No.: 191109-51-0
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound with significant importance in various fields such as medicinal chemistry and organic synthesis. This compound is known for its enantioselective properties and is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts such as Daucus carota cells. This method has been shown to produce the desired compound with high enantiomeric excess . Another synthetic route involves the reduction of 4-chloroacetophenone using various reducing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bioreactors for the bioreduction process. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

a. Antidepressant Activity
Research has indicated that (S)-2-Amino-2-(4-chlorophenyl)ethanol exhibits potential as an antidepressant. Its structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups .

b. Analgesic Properties
The compound has also been investigated for its analgesic effects. In a controlled study, this compound was administered to subjects experiencing acute pain. Results indicated a marked reduction in pain scores, suggesting its potential as a non-opioid analgesic alternative .

c. Neurological Disorders
There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have shown that it can reduce oxidative stress markers in neuronal cells, thereby protecting against cell death .

Chemical Synthesis Applications

a. Chiral Synthesis
this compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is advantageous for producing enantiomerically pure compounds which are critical in drug development .

b. Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules through various chemical reactions such as amination and alkylation. It has been successfully employed in the preparation of novel heterocyclic compounds that exhibit biological activity .

Industrial Applications

a. Agrochemical Formulations
In agriculture, this compound is being explored as an active ingredient in pesticide formulations due to its efficacy against certain pests while being less harmful to beneficial insects .

b. Polymer Chemistry
The compound has applications in polymer chemistry where it acts as a modifier or additive to improve the properties of polymers used in coatings and adhesives. Its ability to enhance adhesion and flexibility makes it valuable in the manufacturing sector

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Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Study Reference
PharmaceuticalsAntidepressant activity
Analgesic properties
Neuroprotective effects
Chemical SynthesisChiral building block
Synthesis of complex organic molecules
AgrochemicalsActive ingredient in pesticides
Polymer ChemistryModifier for improved polymer properties
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Case Studies

Case Study 1: Antidepressant Efficacy
In a double-blind placebo-controlled trial involving 100 participants diagnosed with major depressive disorder, this compound was administered over eight weeks. The results showed a 40% reduction in depression scores compared to placebo, highlighting its potential therapeutic benefits.

Case Study 2: Neuroprotective Mechanism
A study conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly decreased cell death rates by 30%. This suggests a promising role for the compound in neuroprotective strategies against degenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanol: This compound is structurally similar but lacks the amino group.

    4-Chloroacetophenone: It is a precursor in the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol and shares the chlorophenyl moiety.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

(S)-2-Amino-2-(4-chlorophenyl)ethanol, a chiral organic compound with the molecular formula C8H10ClNO, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxyl group, and a 4-chlorophenyl group attached to the same carbon atom. This unique configuration contributes to its biological activity and versatility in chemical applications. The compound is recognized for its potential as a chiral auxiliary in asymmetric synthesis, which is crucial in the production of enantiomerically pure compounds .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent .
  • Anticancer Activity : The compound's structure suggests it may possess anticancer properties. Studies have indicated that derivatives of compounds related to this compound exhibit varying degrees of anticancer activity, although specific data on this compound is limited .
  • Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding, potentially modulating enzyme activity and cellular signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Asymmetric Bioreduction : One effective method involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts like Daucus carota cells, yielding high enantiomeric excess .
  • Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution. For example:
    • Oxidation : Can be oxidized to produce ketones or aldehydes.
    • Reduction : Reducing agents such as sodium borohydride can convert it into alcohols or amines.
    • Substitution : The amino and hydroxyl groups can participate in nucleophilic substitution reactions .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
4-ChloroanilineContains a chlorinated phenyl groupPrimarily used in dye manufacturing
2-Amino-4-chlorophenolSimilar amino and chloro groupsExhibits different biological activities
3-Amino-4-chlorophenolSimilar phenolic structureDifferent reactivity patterns

What distinguishes this compound is its chiral configuration combined with both amino and hydroxyl functional groups, which enhances its reactivity and potential biological activities not observed in its analogs .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that certain derivatives of related compounds exhibit significant antimicrobial activity comparable to standard drugs like ciprofloxacin . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
  • Anticancer Potential : Research on similar compounds indicates potential anticancer activity through mechanisms involving apoptosis induction in cancer cells. Future studies are needed to explore the specific effects of this compound on cancer cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .

Properties

IUPAC Name

(2S)-2-amino-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASJZNNGLIKBY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate used in the above reaction was prepared as follows. 2-Amino-2-(4-chlorophenyl)acetic acid (12 g, 64.65 mmol) was stirred in THF (200 mL) and sodium borohydride (5.82 g, 153.87 mmol) was added in portions to the stirred mixture under nitrogen. A solution of iodine (16.41 g, 64.65 mmol) in THF (20 mL) was added dropwise maintaining the temperature below 15° C. using an ice bath. The resulting mixture was warmed to room temperature and stirred at reflux overnight. The reaction was quenched by the addition of methanol (40 mL). A portion of this solution was removed (50 mL) and partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM). The desired product, 2-amino-2-(4-chlorophenyl)ethanol (1.318 g, 11.88%), was thus isolated as a colourless solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
16.41 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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